molecular formula C11H16BrNO B6362263 4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol CAS No. 157729-25-4

4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol

Cat. No.: B6362263
CAS No.: 157729-25-4
M. Wt: 258.15 g/mol
InChI Key: BLTROSHJXZEDCH-UHFFFAOYSA-N
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Description

4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol is a chemical compound that has garnered attention in the scientific community due to its unique physical and chemical properties.

Mechanism of Action

Action Environment

Environmental factors such as temperature, pH, and the presence of other molecules can influence the action, efficacy, and stability of "4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol" . For example, the compound’s activity may be enhanced or inhibited by the presence of certain ions or other compounds in the environment.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol typically involves the reaction of 4-bromophenol with butan-2-ylamine in the presence of a suitable catalyst. The reaction conditions often include controlled temperature and pH to ensure the desired product is obtained with high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.

Chemical Reactions Analysis

Types of Reactions

4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol undergoes several types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, hydrogen peroxide

    Reduction: Sodium borohydride, lithium aluminum hydride

    Substitution: Halogens, nucleophiles

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield a corresponding quinone, while reduction may produce a hydroxy derivative.

Scientific Research Applications

4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol has diverse applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: Utilized in the production of specialty chemicals and materials.

Comparison with Similar Compounds

Similar Compounds

  • 4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol hydrochloride
  • This compound acetate

Uniqueness

This compound stands out due to its unique combination of a bromine atom and an amino group attached to a phenol ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications .

Biological Activity

4-Bromo-2-{[(butan-2-yl)amino]methyl}phenol is a chemical compound characterized by its unique structure, which includes a bromine atom at the para position of the phenolic ring and a butan-2-yl amino side chain. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant research findings.

  • Molecular Formula : C11H17BrNO
  • Molecular Weight : 294.61 g/mol
  • Structure : The compound features a bromine atom at the para position of a phenolic ring, influencing its reactivity and biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom and the amino group are crucial for its binding affinity. The compound's mechanism may involve:

  • Enzyme Inhibition : The phenolic hydroxyl group can form hydrogen bonds with active sites on enzymes, potentially altering their activity.
  • Antimicrobial Action : Its structural features allow it to disrupt bacterial cell walls or inhibit essential metabolic pathways.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties against various bacterial strains.

Organism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus1.25 mg/mL
Escherichia coli8.33 to 23.15 µM
Bacillus subtilis4.69 to 22.9 µM
Candida albicans16.69 to 78.23 µM

These findings suggest that the compound possesses broad-spectrum antimicrobial activity, making it a candidate for further therapeutic exploration .

Anticancer Activity

In addition to its antimicrobial properties, studies have shown that this compound may also exhibit anticancer effects. The mechanism appears to involve:

  • Induction of Apoptosis : It has been observed that certain derivatives can induce apoptosis in cancer cells through up-regulation of p21 expression.
  • Cell Cycle Arrest : Research indicates that it can cause cell cycle arrest in the G2/M phase, which is critical for cancer treatment .

Case Studies

  • Antimicrobial Efficacy Study
    A study assessed the antimicrobial efficacy of various derivatives of phenolic compounds, including this compound. Results showed that this compound exhibited comparable efficacy to standard antibiotics like norfloxacin against multi-drug resistant strains .
  • Anticancer Mechanism Exploration
    In vitro studies demonstrated that the compound could inhibit the growth of several cancer cell lines, with IC50 values ranging from 39 to 48 µM. Flow cytometric analyses confirmed that it induces apoptosis and affects cell cycle progression .

Properties

IUPAC Name

4-bromo-2-[(butan-2-ylamino)methyl]phenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16BrNO/c1-3-8(2)13-7-9-6-10(12)4-5-11(9)14/h4-6,8,13-14H,3,7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BLTROSHJXZEDCH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)NCC1=C(C=CC(=C1)Br)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16BrNO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

258.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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